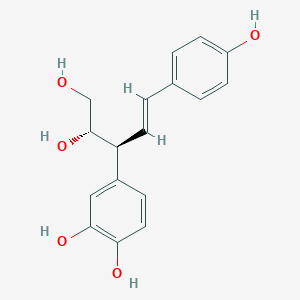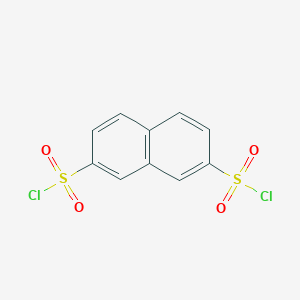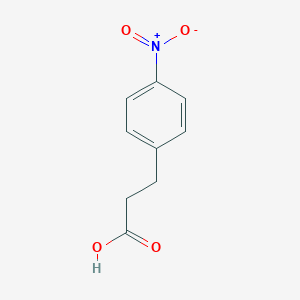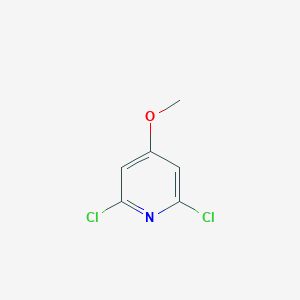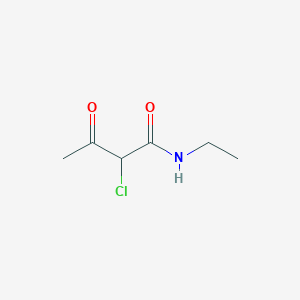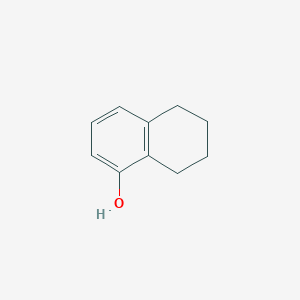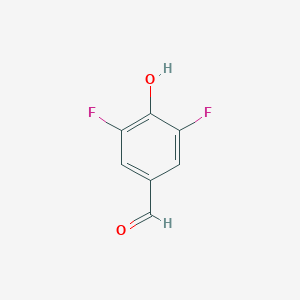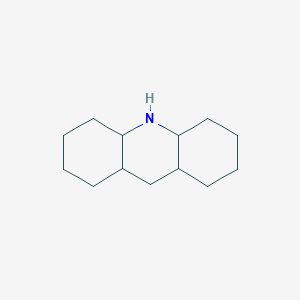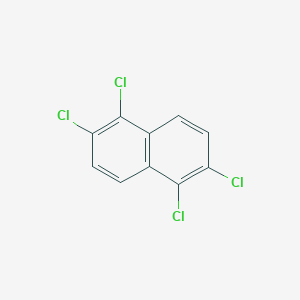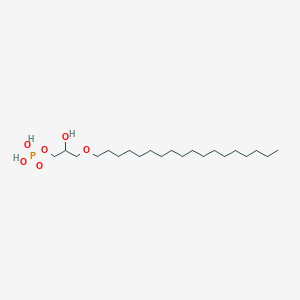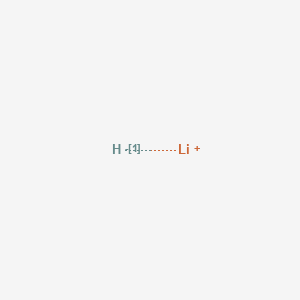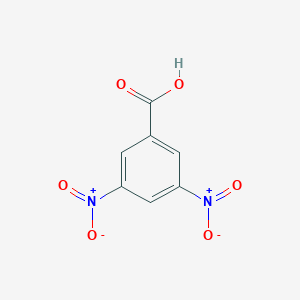![molecular formula C16H12N4O3 B106973 2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol CAS No. 16279-53-1](/img/structure/B106973.png)
2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol, also known as Acid Yellow 17, is a synthetic azo dye commonly used in the textile, paper, and printing industries. It is a water-soluble yellow powder that has been shown to have potential applications in scientific research.
Mécanisme D'action
2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol Yellow 17 works by binding to nucleic acids, specifically DNA and RNA, through intercalation. This binding causes a shift in the absorption spectrum of the dye, allowing for visualization and detection of the nucleic acid.
Effets Biochimiques Et Physiologiques
2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol Yellow 17 has been shown to have low toxicity levels in vitro and in vivo studies. However, prolonged exposure to the dye may cause skin irritation and respiratory distress. It is important to handle the dye with caution and follow proper safety protocols.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol Yellow 17 in lab experiments include its high water solubility, low toxicity, and ability to bind to nucleic acids. However, its limitations include its sensitivity to light and potential interference with other chemicals in the sample.
Orientations Futures
There are several future directions for the use of 2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol Yellow 17 in scientific research. These include its potential use as a fluorescent probe for imaging nucleic acids and as a marker for the detection of DNA damage. Additionally, further studies could investigate the potential applications of 2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol Yellow 17 in medical diagnostics and environmental monitoring.
In conclusion, 2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol Yellow 17 is a synthetic azo dye with potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol Yellow 17 has shown promise as a staining agent for nucleic acids and has potential for further research in the fields of medical diagnostics and environmental monitoring.
Méthodes De Synthèse
2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol Yellow 17 is synthesized by the diazotization of 2-amino-1-naphthol followed by coupling with 5-nitro-2-aminophenol in the presence of an acid catalyst. The reaction yields a yellow powder that is soluble in water and has a high purity level.
Applications De Recherche Scientifique
2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol Yellow 17 has been used in scientific research as a staining agent for the visualization of DNA and RNA in gel electrophoresis. It has also been used as a pH indicator in biochemical assays and as a tracer in environmental studies.
Propriétés
Numéro CAS |
16279-53-1 |
|---|---|
Nom du produit |
2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol |
Formule moléculaire |
C16H12N4O3 |
Poids moléculaire |
308.29 g/mol |
Nom IUPAC |
2-[(2-aminonaphthalen-1-yl)diazenyl]-5-nitrophenol |
InChI |
InChI=1S/C16H12N4O3/c17-13-7-5-10-3-1-2-4-12(10)16(13)19-18-14-8-6-11(20(22)23)9-15(14)21/h1-9,21H,17H2 |
Clé InChI |
WRZYJHWPTAYXLG-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=C2NN=C3C=CC(=CC3=O)[N+](=O)[O-])N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2NN=C3C=CC(=CC3=O)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



